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molecular formula C6H8O2 B040980 (S)-(-)-1-(2-Furyl)ethanol CAS No. 112653-32-4

(S)-(-)-1-(2-Furyl)ethanol

Cat. No. B040980
M. Wt: 112.13 g/mol
InChI Key: UABXUIWIFUZYQK-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04147705

Procedure details

To a 4-neck round bottom flask equipped with a thermometer, a condensor and two addition funnels was charged 50 ml of tetrahydrofuran and 50 ml of water and the solution was cooled to 10° C. To this well stirred solution was added together in the two addition funnels bromine (0.20 mole) and 1(2-furyl)-1-ethanol (0.09 mole). The temperature of the reaction was maintained at 15° C. throughout the double addition. The reaction mixture was then heated to 75° C. for 10 hours. Maltol was isolated by the procedure of Example 1 (53% yield).
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0.09 mol
Type
reactant
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
[O:1]1CCCC1.BrBr.[O:8]1[CH:12]=[CH:11][CH:10]=[C:9]1[CH:13]([OH:15])[CH3:14]>O>[CH3:14][C:13]1[O:15][CH:12]=[CH:11][C:10](=[O:1])[C:9]=1[OH:8]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
BrBr
Name
Quantity
0.09 mol
Type
reactant
Smiles
O1C(=CC=C1)C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 4-neck round bottom flask equipped with a thermometer
ADDITION
Type
ADDITION
Details
a condensor and two addition funnels
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction was maintained at 15° C. throughout the double addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated to 75° C. for 10 hours
Duration
10 h

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)C=CO1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04147705

Procedure details

To a 4-neck round bottom flask equipped with a thermometer, a condensor and two addition funnels was charged 50 ml of tetrahydrofuran and 50 ml of water and the solution was cooled to 10° C. To this well stirred solution was added together in the two addition funnels bromine (0.20 mole) and 1(2-furyl)-1-ethanol (0.09 mole). The temperature of the reaction was maintained at 15° C. throughout the double addition. The reaction mixture was then heated to 75° C. for 10 hours. Maltol was isolated by the procedure of Example 1 (53% yield).
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0.09 mol
Type
reactant
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
[O:1]1CCCC1.BrBr.[O:8]1[CH:12]=[CH:11][CH:10]=[C:9]1[CH:13]([OH:15])[CH3:14]>O>[CH3:14][C:13]1[O:15][CH:12]=[CH:11][C:10](=[O:1])[C:9]=1[OH:8]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
BrBr
Name
Quantity
0.09 mol
Type
reactant
Smiles
O1C(=CC=C1)C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 4-neck round bottom flask equipped with a thermometer
ADDITION
Type
ADDITION
Details
a condensor and two addition funnels
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction was maintained at 15° C. throughout the double addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated to 75° C. for 10 hours
Duration
10 h

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)C=CO1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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